molecular formula C10H11BrN2O2 B1467871 4-(2-bromopyridine-4-carbonyl)morpholine CAS No. 892548-17-3

4-(2-bromopyridine-4-carbonyl)morpholine

Cat. No.: B1467871
CAS No.: 892548-17-3
M. Wt: 271.11 g/mol
InChI Key: AMNULXSGKQQQDW-UHFFFAOYSA-N
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Description

4-(2-Bromopyridine-4-carbonyl)morpholine (CAS 892548-17-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol, integrates a morpholine ring with a brominated pyridine core, creating a versatile scaffold for synthesizing more complex molecules . The bromine atom at the 2-position of the pyridine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, facilitating the exploration of novel chemical space. The morpholine carbonyl moiety enhances the molecule's potential for forming hydrogen bonds and interacting with biological targets, making it a valuable precursor in the development of pharmacologically active compounds. It is specifically cited for use as a reference standard for drug impurities and in biopharmaceutical research . For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-bromopyridin-4-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-7-8(1-2-12-9)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNULXSGKQQQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromopyridine Intermediate

The key precursor for the target compound is 2-bromopyridine, which can be prepared by several methods:

  • Direct Bromination of Pyridine : Pyridine can be brominated directly at high temperatures (300–400°C) in the presence of cuprous bromide catalyst, yielding 2-bromopyridine. However, this method suffers from high process demands, significant by-product formation, and low yield.

  • Halogen Exchange Method : Starting from 2-chloropyridine, reaction with hydrogen bromide in an organic solvent can yield 2-bromopyridine. This method is easier to operate but requires prior preparation of 2-chloropyridine and involves handling acidic waste.

  • Diazotization and Bromination of 2-Aminopyridine : This is a more controlled and higher-yielding method. It involves:

    • Formation of 2-aminopyridine from 2-methyl-4-nitropyridine via catalytic hydrogenation.

    • Conversion of 2-aminopyridine to 2-bromopyridine by diazotization with sodium nitrite in acidic medium followed by bromination with bromine at low temperatures (-10°C to 0°C).

    • Neutralization and extraction to isolate 2-bromopyridine with yields up to 95%.

Step Reagents & Conditions Product Yield (%) Notes
1 Diethyl malonate + 2-chloro-4-nitropyridine, basic metal, condensation, acidic decarboxylation 2-methyl-4-nitropyridine - Precursor for amination
2 Pd/C catalyst, methanol, H2 (0.5 MPa), 20°C, 15 h 2-methyl-4-aminopyridine 94 Hydrogenation reduction
3 2-methyl-4-aminopyridine + HBr (48%), Br2 dropwise at -10 to 0°C, NaNO2 aqueous solution, pH adjustment with NaOH, extraction 2-methyl-4-bromopyridine 95 Diazotization and bromination

Introduction of the Carbonyl Group at the 4-Position

To form the 4-carbonyl derivative of 2-bromopyridine, the following synthetic strategy is generally employed:

  • Acylation or Carbonylation Reactions : The 4-position of the pyridine ring is functionalized with a carbonyl group (typically a carboxylic acid or acid derivative). While specific protocols for 4-(2-bromopyridine-4-carbonyl) intermediates are less frequently detailed, analogous quinoline and pyridine derivatives are prepared by:

    • Pfitzinger reaction or other condensation methods to introduce carbonyl functionality at the 4-position.

    • Catalytic carbonylation using palladium catalysts to install carbonyl groups on aryl or heteroaryl halides.

  • The carbonyl intermediate is then activated or converted to an acid chloride or ester to facilitate coupling with nucleophiles such as morpholine.

Coupling with Morpholine to Form 4-(2-Bromopyridine-4-carbonyl)morpholine

The final step involves the formation of an amide bond between the carbonyl group on the pyridine ring and the morpholine nitrogen:

  • Amide Bond Formation : The carbonyl-activated 2-bromopyridine derivative (e.g., acid chloride or activated ester) is reacted with morpholine under conditions that promote nucleophilic substitution, typically in an inert solvent with a base to scavenge the released acid.

  • Catalyst Use and Conditions : Palladium-catalyzed coupling or classical amide bond formation methods (e.g., carbodiimide coupling agents) can be employed depending on the substrate reactivity.

  • Purification : The product is purified by crystallization or chromatography to yield this compound with high purity.

Summary Table of Preparation Steps

Stage Reaction Type Key Reagents/Conditions Yield/Remarks
1. Synthesis of 2-bromopyridine Diazotization & Bromination 2-aminopyridine, HBr, Br2, NaNO2, NaOH, low temp Up to 95% yield
2. Carbonyl group introduction Acylation/Carbonylation Pd-catalyzed carbonylation or condensation reactions Depends on method, moderate to high
3. Coupling with morpholine Amide bond formation Activated acid derivative + morpholine, base, solvent High yield with proper activation

Research Findings and Notes

  • The diazotization-bromination route for 2-bromopyridine is preferred industrially due to mild conditions, high yield, and scalability.

  • Carbonylation at the 4-position of pyridine rings is commonly achieved via palladium-catalyzed methods or classical condensation reactions, which provide flexibility in introducing various carbonyl derivatives.

  • The coupling with morpholine to form the amide bond is a well-established reaction in organic synthesis, often facilitated by activated acid derivatives and mild bases, ensuring high selectivity and yield.

  • The entire synthetic sequence can be optimized for large-scale production by controlling reaction temperatures, stoichiometry, and purification steps to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromopyridine-4-carbonyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

Synthetic Intermediate in Medicinal Chemistry

One of the primary applications of 4-(2-bromopyridine-4-carbonyl)morpholine is its role as a synthetic intermediate in the development of pharmaceuticals. The compound's unique structure allows it to participate in various chemical reactions, leading to the synthesis of biologically active molecules.

  • Synthesis of Heterocyclic Compounds : The bromopyridine moiety can undergo nucleophilic substitution reactions, making it useful for synthesizing other heterocycles that exhibit pharmaceutical activity.
  • Targeted Drug Development : Researchers have utilized this compound to design and synthesize novel inhibitors targeting specific biological pathways, particularly in cancer research.

Potential Therapeutic Applications

The compound has shown promise in several therapeutic areas, particularly due to its ability to interact with biological targets.

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. This has led to investigations into its mechanism of action and efficacy against various cancer cell lines.
  • Antimicrobial Properties : Research has suggested that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.

Biological Assays and Research Tools

In addition to its synthetic and therapeutic applications, this compound serves as an important tool in biological assays.

  • Biochemical Assays : The compound is used as a reagent in biochemical assays to study enzyme kinetics and interactions with biomolecules. Its ability to modify proteins or nucleic acids makes it valuable for understanding biological processes.
  • Drug Screening : Due to its structural characteristics, this compound is employed in high-throughput screening assays to identify potential drug candidates from large libraries of compounds.

Case Studies and Research Findings

Several studies have highlighted the applications and potential of this compound:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound, demonstrating their effectiveness as inhibitors of specific cancer cell lines. The findings indicated that modifications at the bromopyridine position could enhance potency and selectivity against cancer targets.
  • Case Study 2 : Research conducted by a team at a leading university demonstrated the use of this compound in developing a new class of antimicrobial agents. The results showed significant activity against resistant strains of bacteria, suggesting its potential as a therapeutic option.

Mechanism of Action

The mechanism of action of 4-(2-bromopyridine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in various binding interactions, while the morpholine ring provides additional stability and solubility to the compound . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen Substituents : Bromine in the target compound increases electrophilicity compared to chlorine analogs, facilitating nucleophilic aromatic substitutions .
  • Core Heterocycles : Pyridine derivatives (e.g., target compound) exhibit distinct electronic profiles compared to pyrimidine-based analogs (e.g., 4-(4-bromopyrimidin-2-yl)morpholine), affecting binding affinity in biological targets .
  • Boronic Acid Derivatives: Compounds like 2-morpholinopyrimidin-5-ylboronic acid are critical for cross-coupling reactions, expanding synthetic utility .

Biological Activity

4-(2-Bromopyridine-4-carbonyl)morpholine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}BrN2_{2}O
  • Molecular Weight : 284.12 g/mol
  • IUPAC Name : this compound

This compound features a morpholine ring attached to a brominated pyridine, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as a modulator of various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, particularly against certain pathogens.

Biological Activity Data

Recent studies have provided insights into the biological activities of this compound. Below is a summary table of key findings from various research articles:

Study ReferenceBiological ActivityEC50_{50} / IC50_{50}Notes
Antimicrobial6.1 µMModest potency against Cryptosporidium parvum
Enzyme InhibitionNot specifiedPotential inhibition of metabolic enzymes
CytotoxicityCC50_{50} >100 µMNon-cytotoxic at higher concentrations
AntiparasiticEC50_{50} 0.17 µMMore potent than other analogs tested

Case Studies

Several case studies have explored the efficacy and safety profile of this compound in vitro and in vivo:

  • Antimicrobial Efficacy : In a study investigating the compound's activity against Cryptosporidium parvum, it was found to exhibit an EC50_{50} value of 6.1 µM, indicating its potential as a lead compound for further development in treating cryptosporidiosis .
  • Cytotoxicity Assessment : A cytotoxicity study revealed that the compound demonstrated non-cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety profile for therapeutic applications .
  • Enzyme Interaction Studies : Research indicated that the compound could inhibit specific metabolic enzymes, which may contribute to its biological effects. However, detailed mechanistic studies are required to elucidate these interactions fully .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-bromopyridine-4-carbonyl)morpholine, and how can reaction yields be optimized?

Q. What purification strategies are effective for removing unreacted starting materials or side products?

  • Methodological Answer : Use liquid-liquid extraction (water/DCM) to remove polar impurities. For persistent byproducts, gradient elution in column chromatography (5–30% ethyl acetate in hexane) is effective. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Q. What mechanistic insights explain contradictory results in catalytic hydrogenation studies of this compound?

  • Methodological Answer : Discrepancies in hydrogenation outcomes (e.g., over-reduction of pyridine to piperidine) arise from catalyst choice. Pd/C in ethanol selectively reduces the carbonyl to alcohol, while Raney Nickel promotes full pyridine ring saturation. In-situ FTIR monitoring reveals intermediates, guiding catalyst selection. For selective carbonyl reduction, use H₂ (1 atm) with 5% Pd/C at 25°C .

Q. How can computational modeling predict the compound’s binding affinity in biological targets (e.g., kinase inhibitors)?

Q. Why do published melting points for this compound vary (e.g., 120–135°C), and how can researchers validate purity?

  • Methodological Answer : Variations arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify endothermic peaks corresponding to pure crystals. Combine with powder XRD to confirm crystallinity. Recrystallize from toluene to isolate the most stable polymorph (mp 132–134°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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